molecular formula C13H20O3 B1672323 Febuprol CAS No. 3102-00-9

Febuprol

Cat. No. B1672323
CAS RN: 3102-00-9
M. Wt: 224.3 g/mol
InChI Key: WBLXZPHICYCDGN-UHFFFAOYSA-N
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Description

Febuprol is a small molecule drug . It is used as a choleretic drug, meaning it stimulates bile secretion . It also has spasmolytic (anticonvulsant) and lipid-lowering (lowering blood lipid) properties . It is used for treating Digestive System Disorders and its active indication is for Biliary Tract Diseases .


Molecular Structure Analysis

Febuprol has a molecular formula of C13H20O3 . Its InChIKey is WBLXZPHICYCDGN-UHFFFAOYSA-N . More detailed structural analysis can be found on resources like ChemSpider .


Physical And Chemical Properties Analysis

Febuprol has a density of 1.0±0.1 g/cm3, a boiling point of 346.0±22.0 °C at 760 mmHg, and a flash point of 163.1±22.3 °C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 216.7±3.0 cm3 .

Scientific Research Applications

1. Quality Control and Analysis

Febuprol, a pharmaceutical compound, has been the subject of research focusing on developing effective methods for its analysis and quality control. Zhao Qingchun and Hua Wei (2007) developed a High-Performance Liquid Chromatography (HPLC) method to determine the principal agent in febuprol pills. This method, characterized by its simplicity and accuracy, is essential for ensuring the quality and consistency of febuprol pills (Zhao Qingchun & Hua Wei, 2007).

Safety And Hazards

Safety data for Febuprol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-butoxy-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXZPHICYCDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863102
Record name 1-Butoxy-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febuprol

CAS RN

3102-00-9
Record name 1-Butoxy-3-phenoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febuprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febuprol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30151
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Record name 1-Butoxy-3-phenoxypropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Febuprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.504
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBUPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RKR9Y63Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
U Ritter, HJ Kyrein - Arzneimittel-forschung, 1983 - europepmc.org
In a clinical trial, performed according to new criteria of the AMG (Arzneimittelgesetz) 1976, a new choleretic monosubstance 3-n-butoxy-1-phenoxy-2-propanol (code number: K 10.033, …
Number of citations: 2 europepmc.org
K Rehm, B Maurer-Schultze, W Schlemmer - Arzneimittel …, 1976 - europepmc.org
… % unaltered Febuprol are excreted. Mainly conjugated Febuprol and hydroxy-Febuprol are … By means of the Sartorius absorption model Febuprol yeilded a rate constant common to …
Number of citations: 1 europepmc.org
W Swobodnik, JG Wechsler, U Klüppelberg… - Zeitschrift fur …, 1987 - europepmc.org
… were treated with a choleretic agent (Febuprol; 3 X 200 mg tid) … During Febuprol application the clinical symptoms were … cholesterol levels seemed to fall during Febuprol application. …
Number of citations: 1 europepmc.org
R Eisenburger - Arzneimittel-forschung, 1977 - europepmc.org
The spasmolytic activity of 3-butoxy-1-phenoxy-propanol-(2)(febuprol) on the biliary tract is demonstrated in two different experimental arrangements in anesthetized dogs. This effect on …
Number of citations: 2 europepmc.org
HJ Biersack, H Altland, HP Breuel, C Winkler… - Nuc Compact, Compact …, 1978 - inis.iaea.org
… orally administered cholagogue (febuprol). It could be stated that febuprol causes acceleration of … shows no difference before and after administration of febuprol. The 'lability' of transport …
Number of citations: 2 inis.iaea.org
WE Scholing, W Weinert - MMW, Munchener Medizinische …, 1978 - europepmc.org
In previous pharmacological experiments with the choleretic agent Febuprol, healthy subjects showed a significant increase in bile flow and its constituents in the acute experiment. As a …
Number of citations: 2 europepmc.org
C Wolf, U Ritter, R Zschocke… - MMW, Munchener …, 1976 - europepmc.org
The choleretic effect of 3-butoxy-1-phenoxypropanol-(2), Febuprol (INN), was examined in healthy volunteer subjects. In a dose range from 50 to 200 mg, the total bile is dose-…
Number of citations: 2 europepmc.org
Y Fukumoto, Μ Oda, Κ Okita - Acta Hepatol (aponica 1982
Number of citations: 2
SH Peng, HQ Li, RF Sun - CHINESE PHARMACEUTICAL …, 1994 - GAI KAN BIAN-WEI-HUI
Number of citations: 0
JS Yan, LL Sun - CHINESE JOURNAL OF …, 1994 - SHANGHI YIYAR GONGYE …
Number of citations: 0

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